2-Benzylidenecyclohexanone

Vue d'ensemble

Description

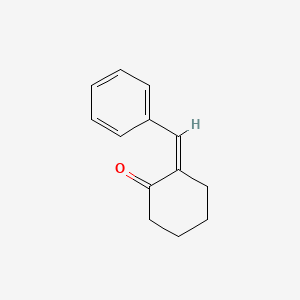

2-Benzylidenecyclohexanone: is an organic compound with the molecular formula C₁₃H₁₄O . It is a derivative of cyclohexanone, where the hydrogen atom at the second position is replaced by a benzylidene group. This compound is known for its distinctive structure, which includes a cyclohexane ring bonded to a benzylidene moiety through a double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 2-Benzylidenecyclohexanone is through an aldol condensation reaction. This involves the reaction of cyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Claisen-Schmidt Condensation: Another method involves the Claisen-Schmidt condensation, where cyclohexanone reacts with benzaldehyde in the presence of a base like sodium ethoxide. This reaction also proceeds under reflux conditions.

Industrial Production Methods: Industrial production of this compound often employs similar condensation reactions but on a larger scale. The choice of base and solvent, as well as reaction conditions, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the α,β-unsaturated double bond or ketone group.

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| KMnO₄ | Benzylidenecyclohexanone derivatives | Aqueous acidic medium | |

| CrO₃ | Carboxylic acids | Anhydrous conditions |

Reduction Reactions

Reduction targets the carbonyl group or conjugated double bond.

| Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|

| NaBH₄ | Cyclohexanol derivatives | Methanol, room temp | |

| LiAlH₄ | Cyclohexane diols | Dry ether, reflux |

Addition Reactions with Dithiocarbamic Acid

Reactions with dithiocarbamic acid form cyclic thiazine derivatives.

-

Mechanism : Trans-addition followed by cyclization under acidic conditions (-5°C) .

-

Products : Cis-fused cyclopenta[d] thiazine-2(1H)-thione derivatives (e.g., 2a-c ) .

-

Stereochemistry : Confirmed via X-ray diffraction (trans-4-phenyl group relative to H-4a) .

Table 1: Reaction Products and Yields

| Starting Material | Product | Yield |

|---|---|---|

| (E)-2-Benzylidenecyclopentanone | 4-Phenyl-7a-hydroxyhexahydrothiazine | 72% |

| 4-Methoxy-substituted analog | 4-(4’-Methoxyphenyl) derivative | 81% |

Metabolic Transformations

In vivo studies reveal metabolic pathways:

-

Primary Metabolite : 2-(p-Hydroxybenzyl)cyclohexanol (urinary excretion) .

-

Unidentified Metabolites : Three in urine and feces after oral administration .

Biological Activity-Related Reactions

The compound interacts with biological targets:

-

Antiplasmodial Activity : Binds to β-haematin and inhibits Plasmodium falciparum lactate dehydrogenase.

-

Cytotoxic Effects : IC₅₀ <10 µM against Molt/C8 and CEM T-lymphocytes .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring:

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro-substituted derivatives | Nitration at 0°C |

| Halogens (Cl₂/Br₂) | Halo-substituted analogs | Lewis acid catalysis |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Benzylidenecyclohexanone serves as an important intermediate in the synthesis of various organic compounds. It can be synthesized through the aldol condensation of benzaldehyde and cyclohexanone, typically using a base catalyst like sodium hydroxide or potassium hydroxide under reflux conditions. This reaction can yield derivatives that are further utilized in the production of pharmaceuticals and agrochemicals.

Synthetic Routes

- Aldol Condensation: Benzaldehyde + Cyclohexanone → this compound + H₂O

- Microwave-Assisted Organic Synthesis (MAOS): A rapid method yielding high purity and efficiency .

Biological Applications

Antitumor and Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic properties. Studies indicate its potential as an antitumor agent, with notable effects on various cancer cell lines, including cervical (HeLa) and gastric adenocarcinoma cells . The compound's mechanism involves inhibiting mitochondrial function, which is crucial for cellular energy metabolism.

Model Substrate in Biochemical Assays

The compound is also used in enzyme-catalyzed reactions, acting as a model substrate for studying enzyme kinetics and mechanisms. Its structural features allow it to participate in nucleophilic or electrophilic interactions, influencing its reactivity.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as a building block in the synthesis of fine chemicals. Its derivatives find applications in producing polymers and other specialty chemicals due to their unique chemical properties.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various 2-benzylidenecyclohexanones on human cancer cell lines. The results indicated significant cytotoxicity correlated with the structural modifications of the compound. The most active derivatives exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against different cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of mitochondrial function by this compound demonstrated its potential as a therapeutic agent. The compound was shown to inhibit yeast mitochondrial activity significantly, suggesting a broader application in targeting mitochondrial dysfunctions in cancer therapy .

Mécanisme D'action

The mechanism of action of 2-Benzylidenecyclohexanone involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its potential anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparaison Avec Des Composés Similaires

2-Benzylidenecyclopentanone: Similar structure but with a five-membered ring instead of a six-membered ring.

2-Benzylidenecycloheptanone: Similar structure but with a seven-membered ring.

2-Benzylidenecyclohexanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: 2-Benzylidenecyclohexanone is unique due to its specific ring size and the presence of a benzylidene group, which imparts distinct chemical reactivity and biological activity. Its six-membered ring provides a balance between stability and reactivity, making it a valuable compound in various chemical and biological applications.

Activité Biologique

2-Benzylidenecyclohexanone (BCH) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential applications in drug development, especially as an anti-inflammatory and anticancer agent. This article delves into the biological activities of this compound, summarizing various research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring with a benzylidene group attached. Its molecular formula is , and it has a molecular weight of 196.24 g/mol. The structure allows for various chemical modifications, leading to derivatives with enhanced biological activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Cell Cycle Arrest : Studies have shown that BCH can induce G2/M cell cycle arrest in cancer cells, leading to inhibited proliferation and colony formation. For instance, in vitro studies on LoVo cells demonstrated that BCH treatment resulted in increased apoptosis markers and altered expression of pro-apoptotic proteins like Bax and Bad, confirming its role as an intrinsic apoptosis inducer .

- Cytotoxicity : Various derivatives of BCH have been evaluated for cytotoxic effects against different cancer cell lines. For example, the compound 2,6-bis(4-nitrobenzylidene)cyclohexanone showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.48 ± 0.05 mM while exhibiting negligible toxicity towards normal Vero cells .

The mechanism by which BCH exerts its anticancer effects involves:

- Inhibition of Bcl-2 : Research has identified Bcl-2 as a primary target for BCH. Its down-regulation leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis .

- Metabolic Pathways : Studies on the metabolism of BCH have revealed that it undergoes biotransformation in vivo, resulting in various metabolites that may also contribute to its biological activity .

Anti-inflammatory Activity

BCH derivatives have also been studied for their anti-inflammatory properties:

- Nitric Oxide Inhibition : Certain compounds derived from BCH demonstrated significant inhibition of nitric oxide (NO) production in macrophage cell lines, indicating potential use as anti-inflammatory agents . The presence of hydroxyl and methoxy groups in these derivatives was found to enhance their inhibitory effects on NO production.

Summary Table of Biological Activities

Case Studies

- Study on Antitumor Activity : In a study evaluating various BCH derivatives, it was found that compounds with specific substitutions on the benzylidene moiety exhibited enhanced cytotoxicity against MDA-MB 231 breast cancer cells. The most potent compound had an IC50 value less than 10 μM .

- Metabolic Study : A metabolic study involving male Wistar rats showed that after administration of BCH, several metabolites were identified through chromatography techniques. This study highlighted the importance of understanding the metabolic pathways to optimize therapeutic efficacy .

Propriétés

IUPAC Name |

(2Z)-2-benzylidenecyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDPHYIZVFJQCD-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-83-7, 31021-02-0 | |

| Record name | 2-Benzylidenecyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylidenecyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.